Piperazine-1-carboxylic acid diphenylamide

Description

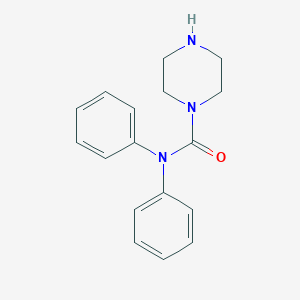

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSOLXZAPIGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328487 | |

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-36-0 | |

| Record name | Piperazine-1-carboxylic acid diphenylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Piperazine-1-carboxylic acid diphenylamide CAS 1804-36-0 properties

An In-Depth Technical Guide to Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0)

Authored by a Senior Application Scientist

Abstract

This compound, identified by CAS number 1804-36-0, is a distinct chemical entity built upon the piperazine scaffold, a structure of profound importance in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthetic protocol, predicted spectral characteristics for structural confirmation, and an exploration of its potential applications in drug discovery and organic synthesis. The document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound as a versatile building block.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of piperazine, featuring a diphenylamide group attached to one of the piperazine nitrogens via a carbonyl linker. This unique combination of a flexible, basic piperazine ring and a rigid, lipophilic diphenylamide moiety defines its chemical behavior and potential utility. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to modulate aqueous solubility and pharmacokinetic profiles of drug candidates.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1804-36-0 | [2],[3], |

| Molecular Formula | C₁₇H₁₉N₃O | [2],[3] |

| Molecular Weight | 281.35 g/mol | [2],[3] |

| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | [1] |

| Synonyms | N,N-diphenyl-1-piperazinecarboxamide | |

| Topological Polar Surface Area (TPSA) | 35.58 Ų | [2] |

| Predicted LogP | 2.85 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Molecular Structure and Key Features

The structure of this compound contains three key functional regions: the diphenylamine group, the tertiary amide (carboxamide) linker, and the piperazine ring with a secondary amine. Understanding this architecture is crucial for predicting its reactivity and spectral properties.

Caption: Molecular structure of this compound.

Synthesis Protocol and Mechanistic Insight

While multiple synthetic routes to piperazine carboxamides exist, a reliable and common approach involves the nucleophilic acyl substitution reaction between piperazine and a suitable acylating agent, such as diphenylcarbamoyl chloride. This method is efficient and proceeds under mild conditions.

Expertise & Causality:

The chosen protocol utilizes an excess of piperazine. One equivalent acts as the nucleophile, while the second equivalent serves as an inexpensive base to neutralize the hydrochloric acid byproduct generated during the reaction. This strategy avoids the need for an external organic base, simplifying the workup procedure. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment. The reaction is initiated at 0 °C to control the initial exotherm of the acylation and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of diphenylcarbamoyl chloride (1.0 equivalent, the limiting reagent) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the piperazine hydrochloride salt and any unreacted starting material. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Caption: Experimental workflow for the synthesis of the target compound.

Predicted Spectral Data for Structural Verification

As experimental spectra are not widely published, the following characteristics are predicted based on the known molecular structure. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two phenyl rings.

-

δ 3.40-3.50 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the carbonyl group (-N-CH₂-).

-

δ 2.85-2.95 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂-).

-

δ ~1.80 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This peak may be exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Signal for the carbonyl carbon (C=O) of the amide.

-

δ ~142 ppm: Quaternary carbons of the phenyl rings attached to the nitrogen.

-

δ 126-129 ppm: Signals for the other aromatic carbons.

-

δ ~46 ppm: Carbon atoms of the piperazine ring adjacent to the secondary amine.

-

δ ~44 ppm: Carbon atoms of the piperazine ring adjacent to the amide nitrogen.

-

-

FT-IR (ATR):

-

~3300 cm⁻¹: A moderate, sharp peak corresponding to the N-H stretch of the secondary amine in the piperazine ring.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2950-2800 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ groups in the piperazine ring.

-

~1645 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the tertiary amide.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

-

Mass Spectrometry (EI):

-

m/z 281.15: Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

-

Applications in Research and Drug Discovery

This compound is primarily valuable as a chemical intermediate and a scaffold for building more complex molecules.[1] Its utility stems from the proven pharmacological relevance of the piperazine core.

-

Scaffold for Library Synthesis: The secondary amine of the piperazine ring provides a reactive handle for further functionalization. It can undergo N-alkylation, acylation, or reductive amination, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Medicinal Chemistry Building Block: The piperazine moiety is present in numerous approved drugs, including those with anti-psychotic, anti-depressant, and anti-histaminic activities.[4] This compound serves as a pre-functionalized starting material for synthesizing novel drug candidates. Structurally related piperazine-1-carboxamides have been investigated as potential inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation research, and for their antimicrobial properties.[1][5]

-

Modulation of Physicochemical Properties: The diphenylamide portion imparts significant lipophilicity, while the piperazine ring can be protonated at physiological pH, providing a balance that is often crucial for oral bioavailability and cell permeability in drug candidates.[1]

Safety, Handling, and Storage

-

Potential Hazards: Piperazine itself is known to be corrosive and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] While the derivatization in this compound may alter its toxicological profile, it should be handled as a potentially hazardous substance.

-

Recommended Handling Procedures:

-

Always handle the compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust or powder. Avoid direct contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Some suppliers recommend storage at 2-8°C for long-term stability.[2]

References

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Library of Medicine. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed, National Library of Medicine. [Link]

Sources

- 1. This compound|1804-36-0 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of Piperazine-1-carboxylic acid diphenylamide

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-1-carboxylic acid diphenylamide is a valuable scaffold in medicinal chemistry, leveraging the privileged piperazine moiety for the development of novel therapeutic agents. The piperazine ring is a cornerstone in drug design, appearing in numerous FDA-approved pharmaceuticals due to its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound. We will dissect the strategic synthesis of the key electrophilic intermediate, diphenylcarbamoyl chloride, and detail the subsequent nucleophilic acyl substitution with piperazine. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring a reproducible and scalable synthesis for research and development applications.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of the target molecule, N,N-diphenylpiperazine-1-carboxamide, hinges on the formation of a robust amide bond between the piperazine core and a diphenylcarbamoyl group. A logical retrosynthetic disconnection across this C-N bond reveals two primary synthons: the nucleophilic piperazine and an electrophilic diphenylcarbamoyl chloride.

This approach is advantageous due to the commercial availability and relatively low cost of piperazine. The critical step, therefore, becomes the reliable synthesis of the diphenylcarbamoyl chloride intermediate.

Diagram 1: Retrosynthetic Pathway A simple retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Diphenylcarbamoyl Chloride

The standard and most effective method for preparing diphenylcarbamoyl chloride involves the reaction of diphenylamine with phosgene or a safer equivalent like triphosgene.[3][4][5][6] Phosgene is a highly reactive electrophile that readily undergoes acylation with the nucleophilic secondary amine of diphenylamine.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the diphenylamine nitrogen onto the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride. A key aspect of this reaction is the concurrent formation of hydrogen chloride (HCl). This byproduct reacts with unconsumed diphenylamine to form diphenylamine hydrochloride, which is insoluble in non-polar solvents like benzene and precipitates from the reaction mixture.[3] This precipitation helps to drive the reaction to completion.

Detailed Experimental Protocol

Warning: Phosgene is extremely toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE) and engineering controls.

-

Reactor Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a gas outlet connected to a scrubber system (e.g., concentrated sodium hydroxide solution).

-

Charging Reactants: Charge the flask with benzene (4 L) and diphenylamine (1690 g, ~10 mol).

-

Reaction Initiation: Cool the flask in an ice/water bath. Begin bubbling phosgene gas (500 g, ~5 mol) into the stirred solution. The rate of addition should be controlled, typically taking 3-4 hours.[3] The progress can be monitored by weighing the phosgene cylinder or the reaction flask intermittently.

-

Reaction Completion & Aging: Once the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature to ensure maximum conversion.[3]

-

Isolation of Byproduct: Filter the reaction mixture to remove the precipitated diphenylamine hydrochloride. This salt can be saved for recovery of the starting material.

-

Product Isolation:

-

Transfer the filtrate to a distillation apparatus and remove the benzene solvent under reduced pressure.

-

The crude, dark-colored residue is poured into cold ethanol (1.5 L).

-

The diphenylcarbamoyl chloride will precipitate as a solid. Cool the mixture thoroughly to maximize precipitation.

-

Filter the solid product and wash it with a small amount of cold ethanol.[3]

-

-

Recovery (Optional but Recommended): The filtered diphenylamine hydrochloride can be treated with hot water to decompose the salt and recover the diphenylamine, which can be dried and reused.[3]

Data Summary: Diphenylcarbamoyl Chloride Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Rationale |

| Diphenylamine | 169.22 | ~10 | 1690 g | Used in excess to ensure complete consumption of toxic phosgene. |

| Phosgene | 98.92 | ~5 | 500 g | The limiting, highly reactive electrophilic reagent. |

| Benzene | 78.11 | - | 4 L | A non-polar solvent that facilitates the precipitation of the hydrochloride byproduct.[3] |

| Ethanol | 46.07 | - | 1.5 L | Used for precipitation/crystallization of the final product.[3] |

Yields of over 90% (based on consumed diphenylamine) can be achieved with this method.[3]

Core Synthesis: this compound

This stage involves the nucleophilic acyl substitution reaction between piperazine and the synthesized diphenylcarbamoyl chloride. The primary challenge is achieving selective mono-acylation, as piperazine possesses two reactive secondary amine sites.

Strategy for Selective Mono-acylation

To prevent the formation of the 1,4-disubstituted byproduct, a significant excess of piperazine is employed. By ensuring piperazine is the abundant species, the electrophilic diphenylcarbamoyl chloride is statistically far more likely to react with an un-substituted piperazine molecule than with the mono-substituted product. This is a common and effective strategy in the synthesis of mono-substituted piperazines, avoiding complex protection-deprotection steps.[7][8]

An acid scavenger, such as triethylamine, is crucial. It neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[9]

Diagram 2: Overall Synthetic Scheme The two-step synthesis from diphenylamine to the final product.

Detailed Experimental Protocol

-

Reactor Setup: To a solution of piperazine (5 eq.) in dichloromethane (DCM, 10 mL per mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq.).

-

Reagent Addition: Cool the flask in an ice bath. Add a solution of diphenylcarbamoyl chloride (1 eq.) in DCM dropwise to the stirred piperazine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with 5% NaHCO₃ solution and then with brine. The bicarbonate wash removes any residual acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

Data Summary: Core Synthesis

| Reagent | Molar Mass ( g/mol ) | Equiv. | Rationale |

| Diphenylcarbamoyl Chloride | 231.68 | 1.0 | The limiting electrophilic reagent. |

| Piperazine | 86.14 | 5.0 | Used in large excess to favor mono-substitution.[7] |

| Triethylamine (Et₃N) | 101.19 | 1.2 | Acts as an acid scavenger for the HCl byproduct.[9] |

| Dichloromethane (DCM) | 84.93 | - | An inert, aprotic solvent for the reaction. |

Diagram 3: Experimental Workflow A flowchart of the core synthesis and purification process.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process commencing with the phosgenation of diphenylamine. The subsequent acylation of piperazine with the resulting diphenylcarbamoyl chloride, when performed with a strategic excess of the piperazine nucleophile, yields the desired mono-substituted product efficiently. This guide provides the detailed protocols and underlying chemical principles necessary for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

-

Title: Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Preparation of diphenylcarbamoyl chloride Source: PrepChem.com URL: [Link]

-

Title: Synthesis of diphenylcarbamyl chloride Source: PrepChem.com URL: [Link]

-

Title: Synthesis and characterization of some 2-quinonyl piperazine derivatives Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes Source: PubMed URL: [Link]

-

Title: synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]

-

Title: this compound Source: LabSolutions URL: [Link]

-

Title: Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid Source: National Institutes of Health (NIH) - PMC URL: [Link]

-

Title: Proposed mechanism for the formation of dimethylcarbamoyl chloride Source: ResearchGate URL: [Link]

- Title: Method for the preparation of piperazine and its derivatives Source: Google Patents URL

-

Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

-

Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]

- Title: Process for preparing 2-piperazine carboxylic acid derivatives Source: Google Patents URL

-

Title: Piperazine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Source: ResearchGate URL: [Link]

-

Title: Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery Source: Research and Reviews: Journal of Chemistry URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives Source: PubMed URL: [Link]

-

Title: Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines Source: Research and Reviews: Journal of Chemistry URL: [Link]

Sources

- 1. This compound|1804-36-0 [benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Diphenylcarbamyl chloride (198-31-2) for sale [vulcanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Diphenylcarbamyl chloride | 198-31-2 | Benchchem [benchchem.com]

- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Molecular Structure of Piperazine-1-carboxylic acid diphenylamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions make it an invaluable building block in the design of novel therapeutics. This guide focuses on a specific, yet illustrative, member of this family: Piperazine-1-carboxylic acid diphenylamide (also known as N,N-diphenylpiperazine-1-carboxamide). While this particular molecule may not be a blockbuster drug itself, its structural features provide a rich platform for understanding the nuanced interplay of chemistry and biology that underpins the therapeutic potential of piperazine derivatives. As a Senior Application Scientist, my goal is to not just present data, but to weave a narrative that explains the why behind the molecular architecture and its implications for drug discovery and development.

Unveiling the Molecular Architecture: A Structural Overview

This compound is a fascinating molecule that marries the conformational flexibility of the piperazine ring with the steric and electronic properties of two phenyl groups. Its fundamental characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | N/A |

| CAS Number | 1804-36-0 | |

| Molecular Formula | C₁₇H₁₉N₃O | |

| Molecular Weight | 281.35 g/mol |

At its core, the molecule features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One of these nitrogens is functionalized with a carboxamide group, which is, in turn, substituted with two phenyl rings. This arrangement gives rise to a number of key structural features that dictate its chemical behavior and potential biological activity.

Caption: 2D representation of this compound.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky diphenylamide group can influence this conformation and the rotational barriers around the N-C bonds. The amide bond itself introduces a planar geometry due to resonance, which, in conjunction with the two phenyl rings, creates a relatively rigid and sterically demanding substituent on the piperazine core.

Synthesis and Characterization: From Blueprint to Reality

The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically deduced from established methods for the formation of N-substituted piperazine carboxamides. The most probable and efficient synthetic route involves the reaction of piperazine with diphenylcarbamoyl chloride.

Proposed Synthetic Protocol

This protocol is based on general procedures for similar reactions and is presented as a robust starting point for laboratory synthesis.

Materials:

-

Piperazine

-

Diphenylcarbamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 equivalents) in anhydrous dichloromethane. The use of an excess of piperazine serves both as a reactant and as a base to quench the HCl byproduct, though the addition of triethylamine is recommended for optimal results.

-

Addition of Diphenylcarbamoyl Chloride: To the stirred solution of piperazine, add triethylamine (1.1 equivalents). Subsequently, add a solution of diphenylcarbamoyl chloride (1 equivalent) in dichloromethane dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While specific spectra for this exact molecule are not readily published, we can predict the expected key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings. The complexity of these signals will depend on the rotational freedom around the N-Ph bonds.

-

Piperazine Protons: Two sets of multiplets in the aliphatic region. The protons on the carbons adjacent to the amide nitrogen (positions 2 and 6) will likely be deshielded and appear further downfield (around δ 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine nitrogen (positions 3 and 5), which would be expected around δ 2.8-3.2 ppm.

-

N-H Proton: A broad singlet corresponding to the proton on the secondary amine of the piperazine ring. Its chemical shift can be variable and may be exchanged with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (around δ 165-175 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Piperazine Carbons: Two signals in the aliphatic region (typically δ 40-55 ppm) for the non-equivalent carbons of the piperazine ring.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (281.35 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the diphenylamino group.

Pharmacological Potential and Avenues for Research

The biological activity of this compound itself has not been extensively reported in the scientific literature. However, the broader class of piperazine derivatives has been a fertile ground for the discovery of new drugs with a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable scaffold or starting point for the development of novel therapeutic agents.

The Piperazine Moiety in Drug Discovery

The piperazine ring is considered a "privileged scaffold" because it is a structural component in a multitude of approved drugs and biologically active molecules. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes. The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

Potential Therapeutic Applications of Piperazine Derivatives

Research into piperazine derivatives has uncovered a wide array of biological activities, including:

-

Anticancer Activity: Many piperazine-containing compounds have shown potent antiproliferative effects against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is present in several antimicrobial and antifungal agents.[1]

-

Central Nervous System (CNS) Activity: The ability of many piperazine derivatives to cross the blood-brain barrier has led to their development as treatments for a variety of CNS disorders, including depression, anxiety, and psychosis.

-

Enzyme Inhibition: Piperazine derivatives have been developed as inhibitors of various enzymes, including urease and tyrosinase, which are implicated in a range of diseases.

Future Research Directions

Given the rich pharmacology of the piperazine class, this compound presents several intriguing avenues for future research:

-

Biological Screening: A comprehensive biological screening of this compound against a panel of common drug targets (e.g., kinases, G-protein coupled receptors, proteases) could uncover novel biological activities.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The secondary amine of the piperazine ring provides a convenient point for further chemical modification. The synthesis and evaluation of a library of analogues with different substituents at this position could lead to the identification of compounds with enhanced potency and selectivity for a particular biological target.

Caption: Potential research pathways for this compound.

Conclusion

This compound serves as an excellent case study for the exploration of the chemical and potential biological properties of the piperazine scaffold. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unambiguously confirmed using modern spectroscopic methods. While its own pharmacological profile remains to be fully elucidated, the vast body of research on related piperazine derivatives strongly suggests that it and its analogues hold significant potential for the development of new therapeutic agents. This guide has aimed to provide a comprehensive technical overview that is not only informative but also serves as a catalyst for further scientific inquiry in this promising area of medicinal chemistry.

References

-

Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. National Institutes of Health. [Link]

Sources

A-Z Guide to Piperazine-1-carboxylic acid diphenylamide: Physicochemical Properties, Synthesis, and Analytical Protocols

This technical guide provides an in-depth analysis of Piperazine-1-carboxylic acid diphenylamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's core physicochemical properties, outlines a validated synthesis pathway, and provides robust experimental protocols for its characterization.

Compound Identification and Structure

This compound, also known as N,N-diphenylpiperazine-1-carboxamide, is a derivative of the piperazine scaffold.[1] The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents due to its ability to modulate physicochemical and pharmacokinetic properties.[1][2] This specific derivative incorporates a diphenylamide moiety, which significantly influences its properties and potential applications.

| Identifier | Data | Source(s) |

| IUPAC Name | N,N-diphenylpiperazine-1-carboxamide | [1] |

| Synonym | This compound | [3] |

| CAS Number | 1804-36-0 | [4] |

| Molecular Formula | C₁₇H₁₉N₃O | [3][5] |

| Molecular Weight | 281.35 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3CCNCC3 | [6] |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. The properties of this compound are largely dictated by the interplay between the basic piperazine ring and the bulky, hydrophobic diphenylamide group.

| Property | Value / Description | Rationale and Experimental Context |

| Appearance | White to off-white solid. | The crystalline nature is typical for moderately sized organic molecules with amide functionalities which can participate in hydrogen bonding, leading to a stable crystal lattice. |

| Purity | ≥95% to ≥98% | Purity is typically determined by HPLC or NMR analysis and is a critical parameter for any research application to ensure reproducibility.[4] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The parent piperazine is freely soluble in water.[2][7] However, the addition of the large, nonpolar diphenylamide group drastically reduces aqueous solubility. For biological assays, stock solutions are typically prepared in 100% DMSO.[8] |

| Topological Polar Surface Area (TPSA) | 35.58 Ų | This value, calculated from the structure, suggests moderate cell permeability. The TPSA is a key predictor of drug transport properties. |

| LogP | 2.85 | The calculated LogP (octanol-water partition coefficient) indicates a lipophilic character, consistent with its poor water solubility and the presence of two phenyl rings.[6] |

| Hydrogen Bond Donors/Acceptors | 1 Donor (piperazine N-H), 2 Acceptors (carbonyl O, piperazine N) | These sites are critical for molecular interactions, influencing everything from crystal packing to receptor binding.[6] |

| Reactivity | The secondary amine on the piperazine ring is the primary site of reactivity. | This nitrogen can be readily N-alkylated or acylated, making the compound a versatile building block for further chemical synthesis.[2][9] The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. |

| Storage | Sealed in a dry environment at 2-8°C for long-term stability. | As a weak base, piperazine and its derivatives can absorb atmospheric water and carbon dioxide, leading to degradation over time.[2][6] |

Synthesis Pathway and Rationale

A common and efficient method for synthesizing N-substituted piperazine carboxamides is through the coupling of a piperazine derivative with an appropriate activated carboxylic acid derivative or, in this case, a carbamoyl chloride.

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, revealing two commercially available starting materials: piperazine and diphenylcarbamoyl chloride. This is a highly convergent and efficient synthetic strategy.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: To a stirred solution of piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add a solution of diphenylcarbamoyl chloride (1.0 equivalent) in DCM dropwise over 15 minutes.

-

Causality: Piperazine is used in slight excess to favor the mono-acylation product and consume the starting chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperazine nucleophile. The reaction is run at 0°C to control the exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylcarbamoyl chloride is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylamine hydrochloride salt. The brine wash removes residual water from the organic phase.

-

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols for Characterization

Accurate characterization is essential for validating the identity and purity of the synthesized compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound (~5-10 mg) to a known volume of purified water (e.g., 5 mL) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Trustworthiness: A calibration curve with known concentrations must be run to ensure accurate quantification. The experiment should be performed in triplicate to ensure reproducibility.

-

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (integrating to 10H) corresponding to the two phenyl rings.

-

Piperazine Protons: Two distinct sets of signals for the piperazine ring protons. The protons adjacent to the amide nitrogen will be shifted downfield compared to those adjacent to the secondary amine.

-

N-H Proton: A broad singlet corresponding to the secondary amine proton (N-H) of the piperazine ring. The chemical shift of this proton is variable and can be confirmed by a D₂O exchange experiment.

-

Applications and Significance

While specific biological activity for this exact compound is not extensively documented, its structural motifs are of high interest.[1]

-

Medicinal Chemistry Scaffold: As a derivative of the versatile piperazine scaffold, it serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[1][10]

-

Enzyme Inhibition Studies: Structurally related piperazine-1-carboxamides have been investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation research.[1]

-

Antimicrobial Research: Other piperazine-1-carboxamidine analogues have been explored for antifungal and antimicrobial properties.[11]

-

Materials Science: The thermal stability offered by the amide functionality makes such compounds potential candidates for photoelectric materials.[12]

References

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com[3]

-

Apollo Scientific. (n.d.). This compound. Retrieved from apolloscientific.co.uk[4]

-

BenchChem. (n.d.). Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from benchchem.com[8]

-

LabSolutions. (n.d.). This compound. Retrieved from labsolutions.com[5]

-

BenchChem. (n.d.). This compound | 1804-36-0. Retrieved from benchchem.com[1]

-

Wikipedia. (2023). Piperazine. Retrieved from en.wikipedia.org[2]

-

Solubility of Things. (n.d.). Piperazine. Retrieved from solubilityofthings.com[7]

-

Chemeurope.com. (n.d.). Piperazine. Retrieved from chemeurope.com[13]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from pubchem.ncbi.nlm.nih.gov[14]

-

Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved from chemical-suppliers.com[15]

-

Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363.[12]

-

Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5874.[10]

-

Ambeed.com. (n.d.). Reactions of Piperazines. Retrieved from ambeed.com[9]

-

Wang, S., et al. (2015). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. European Journal of Medicinal Chemistry, 95, 248-256.[11]

-

ChemScene. (n.d.). N,N-diphenylpiperazine-1-carboxamide. Retrieved from chemscene.com[6]

Sources

- 1. This compound|1804-36-0 [benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 1804-36-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactions of Piperazines | Ambeed [ambeed.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]

- 13. Piperazine [chemeurope.com]

- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

A Strategic Guide to Elucidating the Mechanism of Action of Piperazine-1-carboxylic acid diphenylamide

An in-depth technical guide or whitepaper on the core.

Abstract

Piperazine-1-carboxylic acid diphenylamide represents a novel chemical entity with potential therapeutic applications. As its pharmacological profile is currently uncharacterized, this guide presents a strategic, multi-phase research plan designed to systematically elucidate its mechanism of action. We move from broad, unbiased screening to specific, hypothesis-driven validation, providing detailed experimental protocols and the scientific rationale behind each step. This document serves as a roadmap for researchers in drug discovery and development, offering a robust framework for characterizing novel compounds from initial hit identification to downstream signaling pathway analysis.

| Introduction: The Challenge of a Novel Chemical Entity

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its presence within this compound, combined with a diphenylamide moiety, suggests a high probability of biological activity. However, without empirical data, its mechanism of action remains a "black box."

This guide does not describe a known mechanism. Instead, it provides a comprehensive, field-tested strategy for its discovery. We will proceed under the primary hypothesis that the piperazine scaffold will direct the compound toward aminergic G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, which are common targets for such structures. Our approach is designed to be self-validating, building a pyramid of evidence from initial binding to functional cellular outcomes.

| Phase I: Target Identification and Functional Validation

The initial phase is designed to cast a wide net, identifying the most probable molecular targets, and then rapidly confirming these "hits" with orthogonal, functional assays.

| Rationale for Initial Approach: Unbiased Screening

For a completely uncharacterized compound, a biased, candidate-by-candidate approach is inefficient and risks missing unexpected targets. A broad screening panel is the most effective starting point. It provides a panoramic view of the compound's activity across major target classes, saving significant time and resources. We recommend a commercially available service, such as the Psychoactive Drug Screening Program (PDSP) sponsored by the National Institute of Mental Health (NIMH), which offers broad GPCR screening at no cost to researchers, or similar commercial panels from vendors like Eurofins.

| Experimental Workflow: From Broad Screen to Confirmed Hit

The workflow below outlines a logical progression from identifying potential targets to quantifying their interaction and functional effect.

Caption: Phase 1 Experimental Workflow for Target Discovery.

| Protocol 1: Radioligand Binding Assay for Affinity Determination

This protocol is designed to determine the binding affinity (Kᵢ) of our test compound for a hypothesized target, for instance, the Dopamine D2 receptor (D₂R), a common target for piperazine-containing molecules.

Principle: This is a competitive binding assay. We measure the ability of our unlabeled test compound to displace a "hot" (radiolabeled) ligand with known high affinity for the target receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to a binding affinity constant (Kᵢ).

Step-by-Step Methodology:

-

Materials:

-

Cell membranes expressing the human D₂R (commercially available).

-

Radioligand: [³H]Spiperone (a high-affinity D₂R antagonist).

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

In each well of the 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

-

50 µL of the test compound dilution (or vehicle for total/non-specific binding).

-

50 µL of [³H]Spiperone at a final concentration equal to its Kₔ (e.g., ~0.3 nM).

-

50 µL of the D₂R membrane preparation (e.g., 10-20 µg protein/well).

-

-

Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation:

| Compound | Target | Kᵢ (nM) ± SEM |

| This compound | D₂R | Experimental Value |

| Haloperidol (Control) | D₂R | 1.5 ± 0.2 |

| Phase II: Elucidation of Downstream Signaling

Once a primary target is validated, the next critical step is to understand the cellular consequences of its engagement. If our compound is an agonist or antagonist at a GPCR, it will modulate intracellular second messenger systems.

| Rationale: Connecting Receptor Binding to Cellular Function

Binding affinity (Kᵢ) does not describe function. A compound can bind tightly but be an antagonist (blocker) or an agonist (activator). Measuring the levels of second messengers, such as cyclic AMP (cAMP), directly downstream of receptor activation provides this crucial functional information. For many aminergic receptors, including the D₂R, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

| Hypothetical Signaling Pathway: D₂ Receptor Modulation

The diagram below illustrates the canonical Gαi-coupled signaling pathway for the D₂ receptor, which we will seek to validate for our compound.

Caption: Hypothetical Gαi-coupled signaling cascade for the D₂ receptor.

| Protocol 2: cAMP Assay for Functional Potency

Principle: This protocol uses a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology, to quantify intracellular cAMP levels. If the test compound is a D₂R agonist, it will inhibit adenylyl cyclase, causing a dose-dependent decrease in cAMP. If it is an antagonist, it will block the ability of a known agonist (like dopamine) to cause this decrease.

Step-by-Step Methodology:

-

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human D₂R.

-

Cell culture medium, serum, and antibiotics.

-

cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Dopamine (a reference agonist).

-

Test Compound.

-

-

Procedure (Agonist Mode):

-

Plate the D₂R-expressing CHO cells in a 384-well plate and grow to ~90% confluency.

-

Wash the cells with stimulation buffer.

-

Add serial dilutions of the test compound or reference agonist (dopamine) to the wells.

-

Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production. This creates a signal window to measure inhibition.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions (this typically involves adding two detection reagents).

-

Read the plate on an HTRF-compatible plate reader.

-

-

Procedure (Antagonist Mode):

-

Follow steps 1 and 2 above.

-

Add serial dilutions of the test compound and incubate for 15 minutes.

-

Add a fixed concentration of dopamine (its EC₈₀) to all wells to stimulate the receptor.

-

Continue from step 5 in the agonist mode protocol.

-

-

Data Analysis:

-

Calculate the ratio of the two fluorescent signals as per the kit instructions.

-

Plot the signal ratio against the log concentration of the test compound.

-

For agonist mode, fit the data to a dose-response inhibition curve to determine the EC₅₀ (potency).

-

For antagonist mode, fit the data to determine the IC₅₀ (potency) and calculate the antagonist constant (Kₑ) if required.

-

| Conclusion and Future Directions

This guide outlines the foundational steps to systematically de-orphanize this compound. By completing Phase I and II, a researcher will have established:

-

The primary molecular target(s).

-

The binding affinity of the compound for its target(s).

-

The functional nature of the interaction (agonist, antagonist, etc.).

-

The potency of the compound in a cell-based signaling assay.

Subsequent research should focus on validating these findings by investigating more distal signaling events (e.g., ERK or Akt phosphorylation via Western Blot) and assessing the compound's effects on cellular physiology (e.g., cell proliferation, migration, or electrophysiological assays) before moving into more complex in vivo models. This structured, hypothesis-driven approach ensures that each experimental step builds upon a solid foundation of validated data, maximizing the potential for successful drug discovery.

| References

-

Title: Radioligand binding assays: theory and practice. Source: Current Protocols in Pharmacology URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

-

Title: Dopamine D2 receptors and the Gαi-cAMP pathway. Source: Journal of Neurochemistry URL: [Link]

The Therapeutic Potential of Piperazine-1-carboxylic Acid Diphenylamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique structural properties, including two strategically placed nitrogen atoms, allow for extensive chemical modification, leading to compounds with a wide range of biological activities.[2] This guide focuses on a specific, yet promising, subclass: piperazine-1-carboxylic acid diphenylamide derivatives. While direct research on the parent diphenylamide is nascent, this document synthesizes current knowledge on structurally related compounds to illuminate the potential therapeutic applications of this chemical class. We will explore potential biological activities, including neuroprotection, anti-inflammatory effects, and antimicrobial and anticancer properties, grounded in the established pharmacology of the broader piperazine-1-carboxamide family. This guide will also detail synthetic strategies and relevant experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

The this compound Scaffold: An Overview

The core structure of this compound consists of a piperazine ring where one nitrogen is acylated with a diphenylcarboxamide moiety. This structure offers several key features for medicinal chemistry exploration:

-

The Piperazine Core: Provides a flexible yet conformationally constrained backbone that can be substituted at the N4 position to modulate pharmacological activity, solubility, and pharmacokinetic properties.[2]

-

The Carboxamide Linker: A stable amide bond that is a common feature in many drug molecules, contributing to structural rigidity and hydrogen bonding interactions with biological targets.

-

The Diphenylamide Group: The two phenyl rings introduce significant lipophilicity and the potential for pi-pi stacking and hydrophobic interactions within protein binding pockets. The substitution patterns on these rings can be modified to fine-tune activity and selectivity.

The versatility of the piperazine scaffold allows for the development of a diverse library of compounds with the potential to target a wide array of biological pathways.[2]

General Synthesis Strategy

While specific synthesis protocols for this compound are not extensively detailed in the public domain, a general and reliable method can be extrapolated from standard organic chemistry principles and published procedures for related compounds.[3][4] The most common approach involves the acylation of a suitably substituted piperazine with a carboxylic acid derivative.

A plausible synthetic route is outlined below:

Sources

Discovery of novel piperazine-containing therapeutic agents

An In-Depth Technical Guide to the Discovery of Novel Piperazine-Containing Therapeutic Agents

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at opposing 1 and 4 positions, is not merely a common structural motif; it is a "privileged scaffold" that has been instrumental in the development of a multitude of blockbuster drugs.[1][2] From the antipsychotic effects of clozapine to the anticancer activity of imatinib and the antiviral properties of indinavir, the piperazine core is a testament to structural versatility and pharmacological significance.[3][4] Its prevalence is striking, ranking as the third most common nitrogen heterocycle found in FDA-approved drugs.[1][5]

This guide is designed for the hands-on researcher, the medicinal chemist, and the drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the fundamental physicochemical properties that make piperazine so attractive, delve into the synthetic strategies used to build and functionalize this core, dissect the nuances of structure-activity relationships (SAR), and examine its application across diverse therapeutic targets. Through detailed protocols, data-driven tables, and explanatory diagrams, this document aims to serve as both a foundational reference and a practical guide for those seeking to harness the power of the piperazine scaffold in the quest for novel therapeutic agents.

Chapter 1: The Piperazine Core: A Nexus of Favorable Physicochemical and Pharmacokinetic Properties

The persistent success of the piperazine moiety in drug design is not accidental; it is rooted in a unique combination of structural and chemical attributes that favorably influence a molecule's behavior in biological systems.[6]

1.1. Structural Rigidity and Conformational Flexibility

The piperazine ring typically adopts a stable chair conformation, which imparts a degree of structural rigidity to the molecule.[7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially enhancing affinity.[7] However, the ring is not static. This conformational flexibility allows it to adapt to the topology of various binding pockets, a key reason for its appearance in drugs targeting a wide array of proteins.[2][7]

1.2. Basicity and pKa Modulation

The two nitrogen atoms of the piperazine ring have distinct basicities (pKa1 ≈ 9.7, pKa2 ≈ 5.3).[7] This dual basicity is a powerful tool for medicinal chemists. At physiological pH (≈7.4), the piperazine ring is predominantly monoprotonated. This positive charge is critical for enhancing aqueous solubility and forming key hydrogen bond interactions with biological targets like receptors and enzymes.[6][8] The ability to tune the pKa through substitution on the nitrogen atoms allows for fine-tuning of a compound's pharmacokinetic profile, balancing solubility with the membrane permeability required to reach its site of action.[2]

1.3. Improving the ADMET Profile

The incorporation of a piperazine ring is a well-established strategy for improving a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][9]

-

Solubility and Bioavailability: The basic nitrogen atoms significantly increase a molecule's water solubility, which often translates to improved oral bioavailability.[6][8]

-

Metabolic Stability: While piperazine itself can be subject to metabolism, its introduction can block metabolically labile sites on a parent molecule. Furthermore, strategic substitution on the piperazine ring can enhance its own metabolic stability.[10]

-

Cellular Permeability: The ability to modulate the protonation state allows for a balance between the charged, soluble form and the neutral, more permeable form, facilitating passage across cellular membranes.[5]

The following workflow illustrates the central role of the piperazine scaffold in a typical drug discovery cascade, from initial design to lead optimization.

Chapter 2: Synthetic Strategies for Accessing Piperazine Derivatives

The chemical tractability of the piperazine scaffold is a major reason for its widespread use.[11] A vast array of synthetic methods allows for the precise installation of diverse functional groups at both the nitrogen and, more recently, the carbon atoms of the ring.

2.1. N-Functionalization: The Workhorse of Piperazine Chemistry

The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[1] The nucleophilicity of the secondary amines makes N-functionalization straightforward.

-

N-Alkylation: This is commonly achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination with aldehydes and ketones.[11] Reductive amination is particularly useful as it avoids the potential for over-alkylation and uses milder reagents like sodium triacetoxyborohydride.

-

N-Arylation: The formation of an N-aryl bond is critical for many therapeutic agents. While classical methods like the Ullmann condensation exist, the modern standard is the Palladium-catalyzed Buchwald-Hartwig amination.[11] This reaction is highly versatile, tolerating a wide range of functional groups on both the piperazine and the aryl halide, making it a cornerstone of library synthesis.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides readily forms stable amide or sulfonamide linkages, providing access to another large chemical space.

2.2. Modern Advances: C-H Functionalization

While N-substitution has dominated the field, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring.[1] This breakthrough unlocks new structural diversity and allows for the modulation of properties in ways previously inaccessible. Photoredox catalysis, for example, can generate an α-aminyl radical from the piperazine nitrogen, which can then be coupled with various partners to install substituents at the C2 position.[1] These methods provide access to novel chemical matter with potentially unique pharmacological profiles.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

This protocol describes a general procedure for the synthesis of an N-arylpiperazine, a common step in the creation of many therapeutic agents.

Materials:

-

Aryl bromide (1.0 mmol)

-

Piperazine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (10 mL)

-

Schlenk flask or sealed microwave vial, magnetic stirrer, nitrogen or argon source.

Procedure:

-

Vessel Preparation: Add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask under an inert atmosphere (N₂ or Ar).

-

Causality Note: The palladium catalyst is the active species for the catalytic cycle. The bulky, electron-rich phosphine ligand (XPhos) is crucial for stabilizing the palladium center and promoting the key reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.

-

-

Reagent Addition: Add the piperazine (1.2 mmol) followed by anhydrous toluene (10 mL).

-

Causality Note: Anhydrous solvent is critical as water can deactivate the catalyst and base. A slight excess of the piperazine is used to ensure complete consumption of the limiting aryl bromide.

-

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation: A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate against the starting aryl bromide to visually track its consumption.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Decoding the Structure-Activity Relationship (SAR)

The development of a successful piperazine-based drug hinges on a deep understanding of its SAR.[12] Strategic modifications to the core scaffold can profoundly impact potency, selectivity, and pharmacokinetic properties.

The piperazine scaffold can be viewed as having three primary regions for modification: the N1 substituent, the N4 substituent, and the carbon backbone of the ring itself.

4.3. Infectious Diseases

From its historical use as an anthelmintic to its inclusion in modern antibiotics and antivirals, piperazine plays a vital role in combating infectious diseases. [13][14]In its anthelmintic capacity, piperazine acts as a GABA receptor agonist on helminth muscle cells, causing flaccid paralysis and allowing the parasite to be expelled. [15][16]In antibiotics like ciprofloxacin, the piperazine moiety is crucial for antibacterial activity and helps modulate the drug's pharmacokinetic properties. [4]

Protocol 2: Radioligand Receptor Binding Assay

This protocol is a standard method to determine the affinity of a newly synthesized piperazine derivative for a specific G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor. [10] Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., 5-HT₁A).

-

Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]8-OH-DPAT).

-

Synthesized piperazine test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplate, filtration apparatus, glass fiber filters.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known non-labeled competitor.

-

Test Compound: Receptor membranes + radioligand + varying concentrations of the synthesized piperazine compound.

-

-

Incubation: Add 50 µL of receptor membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either buffer, NSB competitor, or test compound to the appropriate wells.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Causality Note: Incubation time and temperature are optimized for each specific receptor-ligand pair to ensure equilibrium is achieved without significant degradation of the components.

-

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer (3 x 1 mL) to remove any non-specifically trapped radioligand.

-

Causality Note: The washing must be rapid and cold to prevent dissociation of the specifically bound radioligand from the receptor.

-

-

Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The Ki value provides a standardized measure of affinity that is independent of the assay conditions, allowing for reliable comparison between different compounds.

-

Chapter 5: The Future: Bioisosteres and Emerging Trends

While piperazine remains a dominant scaffold, the field of medicinal chemistry is constantly evolving. A key trend is the use of bioisosteric replacements—substituting the piperazine ring with another chemical group that retains similar steric and electronic properties but can offer advantages in terms of potency, selectivity, or ADMET profile. [17] Common piperazine bioisosteres include:

-

Homopiperazine: A seven-membered ring that offers different conformational possibilities. [18]* Bridged Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane): These conformationally restricted analogs can lock the nitrogen atoms in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity. [10][18]* Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane): These rigid structures introduce sp³-rich character, which can improve metabolic stability and solubility. [10][19] The strategic replacement of a piperazine ring can be a powerful tool to overcome specific liabilities. For example, replacing a piperazine in the drug Olaparib with a spirodiamine analogue was shown to improve activity and reduce cytotoxicity. [10][19]

Parameter Piperazine Homopiperazine Diazaspiro[3.3]heptane Diazabicyclo[2.2.1]heptane LogP -1.16 -0.48 -0.51 -0.60 pKa₁ 9.73 ~11.0 N/A N/A Flexibility High High Low (Rigid) Low (Rigid) Metabolic Stability Variable, can be low Can be more stable Generally improved Can be improved Note: Data is generalized and can be highly context-dependent. [10] The future of piperazine-based drug discovery will likely involve a more nuanced approach, where the classical piperazine scaffold is used alongside a growing toolkit of bioisosteric replacements, chosen strategically to solve specific drug design challenges.

Conclusion

The piperazine ring is far more than a simple linker or solubilizing group; it is a dynamic and versatile scaffold that has earned its privileged status in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and conformational adaptability allows it to be tailored for a vast array of biological targets. By understanding the principles of its synthesis, the subtleties of its structure-activity relationships, and the mechanisms by which it exerts its therapeutic effects, researchers can continue to build upon its legacy. The ongoing development of novel synthetic methods and the intelligent application of bioisosteric replacement strategies ensure that the piperazine scaffold and its derivatives will remain at the forefront of therapeutic innovation for years to come.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]

-